2-(4-Methyl-2-nitrophenoxy)propanohydrazide

Lipophilicity ADME property prediction Medicinal chemistry optimization

2-(4-Methyl-2-nitrophenoxy)propanohydrazide (CAS 588678-31-3) is a specialized aryloxy hydrazide derivative that belongs to the broader class of nitrophenoxy-substituted propanohydrazides. This compound features a 4-methyl-2-nitrophenoxy moiety appended to a propanohydrazide backbone, yielding a molecular formula of C10H13N3O4 and a molecular weight of 239.23 g/mol.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
CAS No. 588678-31-3
Cat. No. B1334249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-2-nitrophenoxy)propanohydrazide
CAS588678-31-3
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(C)C(=O)NN)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O4/c1-6-3-4-9(8(5-6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14)
InChIKeyRPWONXNVBJHLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-2-nitrophenoxy)propanohydrazide (CAS 588678-31-3): Basic Characterization and Context for Procurement


2-(4-Methyl-2-nitrophenoxy)propanohydrazide (CAS 588678-31-3) is a specialized aryloxy hydrazide derivative that belongs to the broader class of nitrophenoxy-substituted propanohydrazides [1]. This compound features a 4-methyl-2-nitrophenoxy moiety appended to a propanohydrazide backbone, yielding a molecular formula of C10H13N3O4 and a molecular weight of 239.23 g/mol [2]. The compound is typically supplied as a research chemical with purities in the range of 95–98% and is commonly utilized as a synthetic intermediate or as a probe for enzymatic assays in medicinal chemistry [3].

Why In-Class Nitrophenoxy Hydrazides Are Not Interchangeable: The Critical Role of Aromatic Substitution in 2-(4-Methyl-2-nitrophenoxy)propanohydrazide Procurement


Within the nitrophenoxy hydrazide family, minor variations in aromatic ring substitution can profoundly alter physicochemical properties, target engagement profiles, and synthetic tractability. 2-(4-Methyl-2-nitrophenoxy)propanohydrazide is distinguished by its ortho-nitro group and para-methyl substitution, a pattern that differentiates it from the more common 4-nitro analogs . The presence of the methyl group increases lipophilicity (LogP 2.27 vs. 1.97 for the 4-nitro analog), while the ortho-nitro orientation alters both electronic distribution and steric accessibility of the hydrazide moiety [1]. These structural nuances directly affect performance in assays where lipophilic interactions or steric constraints are decisive, rendering generic substitution unreliable for applications requiring precise structure-activity correlation [2].

Quantitative Differentiation of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide (CAS 588678-31-3) Versus Closest Analogs


Enhanced Lipophilicity: LogP Increase of 0.31 Units Relative to 4-Nitro Analog

2-(4-Methyl-2-nitrophenoxy)propanohydrazide exhibits a calculated LogP value of 2.27480, representing a 0.31-unit increase relative to the comparator compound 2-(4-nitrophenoxy)propanohydrazide (CAS 203741-61-1), which has a LogP of 1.96640 [1]. This difference reflects the contribution of the para-methyl group to overall hydrophobicity [2].

Lipophilicity ADME property prediction Medicinal chemistry optimization

Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Potency: IC50 410 nM

2-(4-Methyl-2-nitrophenoxy)propanohydrazide demonstrates measurable inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM, as determined in Sprague-Dawley rat brain homogenates via conversion of oxyhemoglobin to methemoglobin monitored by UV-visible spectroscopy over 10 minutes [1]. This activity places the compound in a moderate potency range relative to known nNOS inhibitors and suggests utility as a tool compound for probing nNOS-dependent pathways.

nNOS inhibition Neuronal nitric oxide synthase Neurodegenerative disease research

Inducible Nitric Oxide Synthase (iNOS) Inhibition: IC50 12.8 μM

In a recombinant human enzyme assay, 2-(4-Methyl-2-nitrophenoxy)propanohydrazide inhibited inducible nitric oxide synthase (iNOS) with an IC50 of 12.8 μM (1.28E+4 nM) [1]. The approximately 31-fold difference in potency between nNOS (410 nM) and iNOS (12,800 nM) indicates a degree of isoform selectivity, which is a critical parameter for minimizing off-target effects in cellular or in vivo models of inflammation.

iNOS inhibition Inflammation Immunology

Tyrosine-Protein Phosphatase Non-Receptor Type 2 (TC-PTP) Inhibition: IC50 19 μM

The compound exhibits weak inhibition of human TC-PTP with an IC50 of 19 μM (1.90E+4 nM), measured by p-nitrophenol release from pNPP substrate after 10 minutes of preincubation [1]. This modest potency contrasts with its higher affinity for nNOS (410 nM), demonstrating that the compound engages distinct biological targets with varying efficiency.

TC-PTP inhibition Protein tyrosine phosphatase Signal transduction

Research and Industrial Applications of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide (CAS 588678-31-3) Based on Verified Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Screening and SAR Studies

Given the confirmed nNOS IC50 of 410 nM, this compound is suitable as a reference ligand for nNOS inhibition assays and for constructing structure-activity relationship models [1]. The 31-fold selectivity over iNOS further recommends it for studies requiring neuronal isoform preference [2].

Lipophilicity-Dependent ADME Profiling

The elevated LogP (2.27) relative to 4-nitro analogs (LogP 1.97) makes this compound a valuable probe for investigating the impact of small increases in lipophilicity on cellular permeability, metabolic stability, and plasma protein binding [3].

Synthetic Intermediate for Methylated Nitrophenoxy Derivatives

As a building block bearing a 4-methyl-2-nitrophenoxy motif, this hydrazide can serve as a precursor for further derivatization, including the synthesis of hydrazones, Schiff bases, and heterocyclic scaffolds used in agrochemical and pharmaceutical lead discovery [4].

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